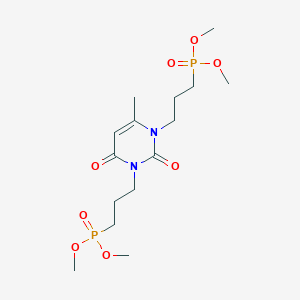
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring and phosphonic acid ester groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester typically involves multiple steps. One common method includes the reaction of 6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidine with 3-bromopropylphosphonic acid tetramethyl ester under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different phosphonic acid esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while nucleophilic substitution can produce various ester derivatives.
科学的研究の応用
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the phosphonic acid ester groups can participate in various biochemical reactions. These interactions can influence cellular processes and pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(2,1-ethanediyl))bis-, tetramethyl ester
- Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(4,1-butanediyl))bis-, tetramethyl ester
Uniqueness
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione is unique due to its specific structure, which includes a 3,1-propanediyl linkage. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds with different linkages.
特性
CAS番号 |
130366-46-0 |
|---|---|
分子式 |
C15H28N2O8P2 |
分子量 |
426.34 g/mol |
IUPAC名 |
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H28N2O8P2/c1-13-12-14(18)17(9-7-11-27(21,24-4)25-5)15(19)16(13)8-6-10-26(20,22-2)23-3/h12H,6-11H2,1-5H3 |
InChIキー |
PACHKEDACMOCOI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1CCCP(=O)(OC)OC)CCCP(=O)(OC)OC |
正規SMILES |
CC1=CC(=O)N(C(=O)N1CCCP(=O)(OC)OC)CCCP(=O)(OC)OC |
Key on ui other cas no. |
130366-46-0 |
同義語 |
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methyl-pyrimidine-2,4-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















